molecular formula C33H36N4O4 B2819816 N-benzyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 866344-89-0

N-benzyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2819816
M. Wt: 552.675
InChI Key: RTJPXQIYQQVNFA-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide (let’s call it NBDC ) is a complex organic compound. Its chemical formula is C~34~H~34~N~4~O~4~ . Let’s explore its various facets:


Synthesis Analysis


The synthesis of NBDC involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but a detailed analysis would require reviewing specific papers.


Molecular Structure Analysis


The molecular structure of NBDC reveals its intricate arrangement of atoms. The benzyl group, quinazolinone core, and cyclohexanecarboxamide moiety contribute to its overall shape and properties. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) can provide insights into its 3D structure.


Chemical Reactions Analysis


NBDC may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitutions, amidations, or cyclizations. Investigating its reactivity and stability is crucial for understanding its behavior.


Mechanism of Action


The biological activity of NBDC remains an area of interest. Researchers have explored its potential as an enzyme inhibitor, receptor modulator, or anticancer agent. Elucidating its mechanism of action involves studying its interactions with cellular targets.


Physical and Chemical Properties Analysis



  • Solubility : NBDC’s solubility in different solvents affects its formulation and delivery.

  • Melting Point : Determining the melting point provides insights into its purity.

  • Stability : Investigate its stability under various conditions (e.g., temperature, pH).

  • UV-Vis Absorption : Analyzing its absorption spectrum helps identify chromophores.

  • Lipophilicity : Assess its partition coefficient (log P) for drug-like properties.


Safety and Hazards



  • Toxicity : Evaluate NBDC’s toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Assess its potential impact on ecosystems.

  • Handling Precautions : NBDC may require handling in a controlled environment due to its complexity.


Future Directions



  • Biological Studies : Investigate NBDC’s activity against specific diseases.

  • Structure-Activity Relationship (SAR) : Modify NBDC to enhance its efficacy.

  • Formulation Development : Explore drug delivery systems for NBDC.


properties

IUPAC Name

N-benzyl-4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O4/c1-22-9-8-10-23(2)30(22)35-29(38)21-36-28-14-7-6-13-27(28)32(40)37(33(36)41)20-25-15-17-26(18-16-25)31(39)34-19-24-11-4-3-5-12-24/h3-14,25-26H,15-21H2,1-2H3,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJPXQIYQQVNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

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